molecular formula C24H23N2NaO5S B6523573 sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate CAS No. 1052556-65-6

sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate

Cat. No.: B6523573
CAS No.: 1052556-65-6
M. Wt: 474.5 g/mol
InChI Key: XCAOVCSWZVBPPV-UHFFFAOYSA-M
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Description

Sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate is a useful research compound. Its molecular formula is C24H23N2NaO5S and its molecular weight is 474.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 474.12253729 g/mol and the complexity rating of the compound is 718. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate is a complex organic compound that has drawn interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structural Overview

The compound features a carbazole moiety, a hydroxypropyl group, and a sulfonamide linkage. Its molecular formula is C27H24N2O3SC_{27}H_{24}N_{2}O_{3}S with a molecular weight of 484.6 g/mol. The structure is critical for its interaction with biological systems.

Property Value
Molecular FormulaC27H24N2O3S
Molecular Weight484.6 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes, which can affect metabolic pathways.
  • Receptor Interaction : The carbazole moiety may interact with specific receptors involved in neurotransmission and cellular signaling.
  • Antioxidative Properties : Compounds with similar structures have demonstrated antioxidative effects, which can protect cells from oxidative stress.

Biological Activities

Research indicates that carbazole derivatives exhibit a wide range of biological activities:

  • Antimicrobial Activity : Studies have shown that carbazole derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Antitumor Effects : Some derivatives have been reported to exhibit cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .
  • Neuroprotective Effects : Certain compounds have demonstrated neuroprotective properties, particularly against glutamate-induced cell injury .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related carbazole compounds:

  • Antimicrobial Studies :
    • A series of N-substituted carbazoles were synthesized and tested for antimicrobial activity. Compounds exhibited zones of inhibition ranging from 12.6 mm to 24.0 mm against various pathogens at concentrations of 50 µg/mL .
    Compound Pathogen Zone of Inhibition (mm)
    Compound AS. aureus22.3
    Compound BE. coli20.0
    Compound CC. albicans18.5
  • Neuroprotective Activity :
    • Research on N-substituted carbazoles revealed significant neuroprotective effects in HT22 neuronal cells, with one compound showing protective ability at concentrations as low as 3 µM .
  • Anticancer Potential :
    • Various studies have reported that certain carbazole derivatives induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .

Properties

IUPAC Name

sodium;3-[benzenesulfonyl-(3-carbazol-9-yl-2-hydroxypropyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S.Na/c27-18(16-25(15-14-24(28)29)32(30,31)19-8-2-1-3-9-19)17-26-22-12-6-4-10-20(22)21-11-5-7-13-23(21)26;/h1-13,18,27H,14-17H2,(H,28,29);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAOVCSWZVBPPV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)[O-])CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N2NaO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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